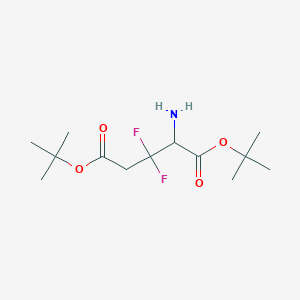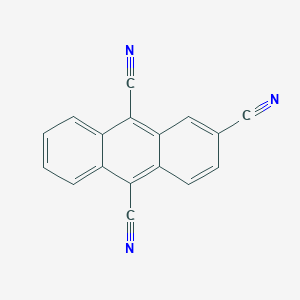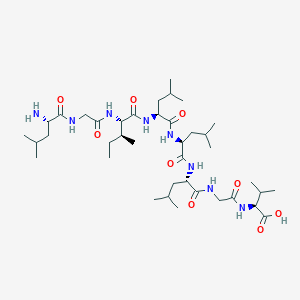
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C13H23F2NO4 It is a derivative of glutamic acid, where the hydrogen atoms on the gamma carbon are replaced by fluorine atoms, and the carboxyl groups are esterified with tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester typically involves the esterification of DL-Glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where DL-Glutamic acid is reacted with excess tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutarate.
Reduction: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutamate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The ester groups may be hydrolyzed to release the active form of the compound, which can then exert its effects on various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid di-tert-butyl ester: Similar structure but lacks the fluorine atoms.
DL-Glutamic acid: The parent compound without esterification or fluorination.
3,3-Difluoroglutamic acid: Similar fluorination but without ester groups.
Uniqueness
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is unique due to the combination of fluorine atoms and tert-butyl ester groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
139112-62-2 |
|---|---|
Formule moléculaire |
C13H23F2NO4 |
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
ditert-butyl 2-amino-3,3-difluoropentanedioate |
InChI |
InChI=1S/C13H23F2NO4/c1-11(2,3)19-8(17)7-13(14,15)9(16)10(18)20-12(4,5)6/h9H,7,16H2,1-6H3 |
Clé InChI |
AJNNGTWMYIGNPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(C(C(=O)OC(C)(C)C)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
